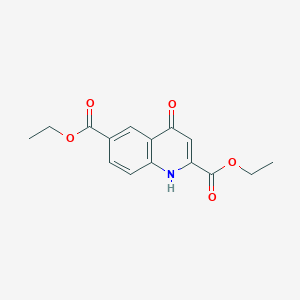

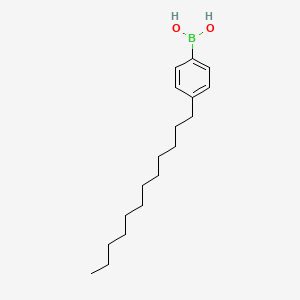

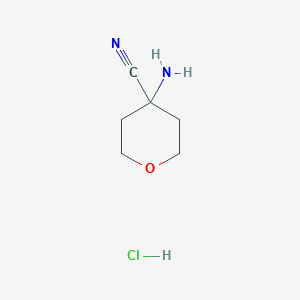

![molecular formula C10H6BrNO2S B3032569 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- CAS No. 24044-46-0](/img/structure/B3032569.png)

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-

Übersicht

Beschreibung

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is a chemical compound with the molecular formula C₁₁H₉NO₃S and a molecular weight of approximately 235.259 g/mol . It is also known by other names, including Thiazolidine-2,4-dione, 5-(4-methoxyphenyl)methylene- and 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Thiazolidinone scaffold has been found to have anti-cancer properties . The 1,3-thiazolidin-4-ones have been studied for their potential against various activities . A novel series of thiazolidine-2,4-dione molecules were evaluated for their anticancer potential against DU-145 cancer cell lines .

Anti-Diabetic Activity

Thiazolidinones are known for their anti-diabetic properties . They have been used as starting material for the synthesis of drugs with antihyperglycemic activity .

Anti-Microbial Activity

Thiazolidinones have shown anti-microbial properties . A novel series of thiazolidin-2,4-dione molecules were evaluated for their antimicrobial potential against selected fungal and bacterial strains .

Anti-Viral Activity

Thiazolidinones have been used in anti-viral medicines . They have been found to have wide spectrum biological properties .

Anti-Inflammatory Activity

Thiazolidinones have been found to have anti-inflammatory properties . The anti-inflammatory activity of 3-[2- (4 methylphenyl)-2- oxo-l-phenylethyl]-2,4-thiazolidinedione was increased in its absence of the 5-arylmethylidene moiety .

Antioxidant Activity

A novel series of thiazolidine-2,4-dione molecules were evaluated for their antioxidant potential . The analogue H5 with IC 50 = 14.85 μg/mL was found to be the most active molecule .

Anti-Convulsant Activity

Thiazolidinones have been found to have anticonvulsant properties . They have been studied for their potential against various activities .

Anti-HIV Activity

Thiazolidinones have been used in anti-HIV medicines . They have been found to have wide spectrum biological properties .

Wirkmechanismus

Target of Action

The primary target of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is the peroxisome proliferator-activated receptor-gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

The compound interacts with PPAR-γ, which is a key regulator of lipid metabolism and insulin sensitivity .

Biochemical Pathways

The activation of PPAR-γ by 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes include improved insulin sensitivity, decreased lipid levels, and reduced inflammation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- action include changes in gene expression that lead to improved insulin sensitivity, decreased lipid levels, and reduced inflammation . These changes can have beneficial effects in conditions such as type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .

Eigenschaften

IUPAC Name |

5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJYBXTWFNRUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389167 | |

| Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |

CAS RN |

24044-46-0 | |

| Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

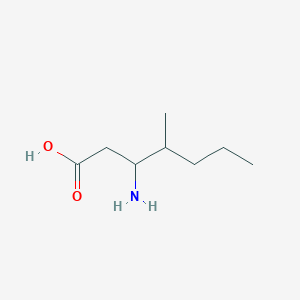

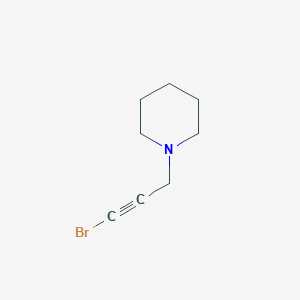

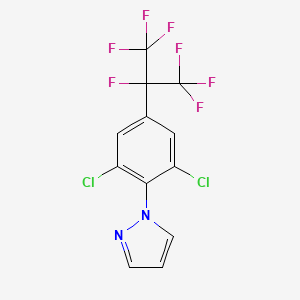

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)